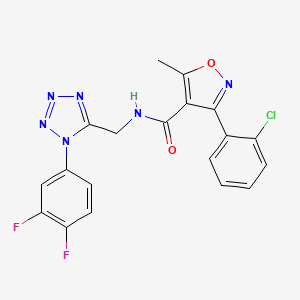![molecular formula C13H17NO7 B2748211 Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate CAS No. 176375-43-2](/img/structure/B2748211.png)
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate
Descripción general
Descripción
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate is a chemical compound with the molecular formula C13H17NO7. It is known for its photolabile properties, making it useful in various scientific applications. The compound features a nitrophenoxy group, which contributes to its reactivity and functionality in different chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate typically involves the reaction of 4-(4-Hydroxymethyl-2-methoxy-5-nitrophenoxy)butyric acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-(4-Carboxy-2-methoxy-5-nitrophenoxy)butyric acid methyl ester.
Reduction: 4-(4-Hydroxymethyl-2-methoxy-5-aminophenoxy)butyric acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate is utilized in several scientific research fields:
Chemistry: Used as a photolabile linker in the synthesis of complex molecules.
Biology: Employed in the study of photoreactive processes and as a cross-linking reagent.
Medicine: Investigated for its potential in drug delivery systems due to its photolabile properties.
Industry: Applied in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate involves its photolabile nature. Upon exposure to light, the compound undergoes a photochemical reaction that cleaves the nitrophenoxy group, releasing the active moiety. This property is exploited in various applications, such as controlled drug release and the study of light-induced processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Hydroxymethyl-2-methoxy-5-nitrophenoxy)butyric acid
- 4-(4-Hydroxyethyl-2-methoxy-5-nitrophenoxy)butyric acid
Uniqueness
Methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate stands out due to its methyl ester group, which enhances its solubility and reactivity in organic solvents. This makes it more versatile in various chemical and biological applications compared to its similar compounds .
Propiedades
IUPAC Name |
methyl 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-19-11-6-9(8-15)10(14(17)18)7-12(11)21-5-3-4-13(16)20-2/h6-7,15H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUSEGQOHRKQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methoxyphenyl)-5-methyl-4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2748133.png)
![N-(2-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2748134.png)


![2,6-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2748138.png)
![1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B2748140.png)

![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)

![4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B2748148.png)

